molecular formula C13H16O3Si B100062 1-Naphthyltrimethoxysilane CAS No. 18052-76-1

1-Naphthyltrimethoxysilane

Cat. No.: B100062
CAS No.: 18052-76-1
M. Wt: 248.35 g/mol
InChI Key: ZSOVVFMGSCDMIF-UHFFFAOYSA-N
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Description

1-Naphthyltrimethoxysilane is a useful research compound. Its molecular formula is C13H16O3Si and its molecular weight is 248.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization in Organosilicon Compounds

1-Naphthyltrimethoxysilane has been used in the synthesis of optically active organosilicon compounds. For instance, an optically active (>99% ee) organosilicon compound, 1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane, was prepared and used as a monomer for synthesizing optically active and isotactic polyethylene via hydrosilylation (Li & Kawakami, 1998). Similarly, 1,ω-bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane and tetrasilane have been synthesized, exhibiting unique structural and reactive properties (Tamao et al., 1999).

Chemistry of Silicon Compounds

(R)-(1-naphthyl)phenylmethylsilylmethyllithium, derived from 1-naphthylphenylmethylsilane, has been used to investigate the stereochemistry at silicon in the elimination of β-hydroxysilanes. This has implications for understanding the behavior of silicon in chemical reactions (Larson et al., 1988).

Organic Oxidants and Synthesis

Naphthalene-1,8-diylbis(diphenylmethylium), derived from 1,8-dibromonaphthalene, has been used as an organic two-electron oxidant. It exhibits unique electron-transfer reduction behavior and has been employed for oxidative coupling of N,N-dialkylanilines (Saitoh et al., 2006).

Synthesis of Functional Silanes

Vinylphenyl-1-naphthylmenthoxysilane has been used to synthesize different functional silanes, demonstrating the stereochemistry of nucleophilic substitution reactions on silicon atoms (Corriu & Royo, 1968).

Building Blocks for Molecular Complexes

Naphtho[1,2-b:5,6-b']dithiophene, a moderate π-electron donor, has been synthesized to form complexes with π-electron accepting cyclophane, leading to the development of electroactive molecular machines (Jensen et al., 2019).

Environmental and Green Chemistry

Directed evolution of toluene ortho-monooxygenase has been used to enhance the synthesis of 1-naphthol and the degradation of chlorinated ethenes. This approach demonstrates the potential for environmental restoration and green chemistry applications (Canada et al., 2002).

Mechanism of Action

Target of Action

1-Naphthyltrimethoxysilane is a chemical compound with the molecular formula C13H16O3Si . It is primarily used as a chemical intermediate in various applications . The primary targets of this compound are surfaces where it forms strong bonds, providing adhesion and cohesion .

Mode of Action

This compound interacts with its targets by forming strong bonds between surfaces . This interaction results in adhesion and cohesion, which are crucial in applications such as coatings and adhesives .

Biochemical Pathways

It is known that this compound can react with various surfaces, such as glass or metal, to provide hydrophobic or oleophobic properties .

Pharmacokinetics

It is known that this compound has a melting point of33-35°C , a boiling point of 150°C , and a density of 1.09±0.1 g/cm3 . These properties may influence its bioavailability in certain applications.

Result of Action

The result of this compound’s action is the formation of strong bonds between surfaces, providing adhesion and cohesion . This results in improved performance in applications such as coatings, where it acts as a crosslinking agent, improving the durability and adhesion of the coating to the substrate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water . Therefore, the presence of moisture can affect its reactivity and stability. Furthermore, it is recommended to store this compound at a temperature between 2-8°C to maintain its stability .

Properties

IUPAC Name

trimethoxy(naphthalen-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVVFMGSCDMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474662
Record name 1-NAPHTHYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18052-76-1
Record name 1-NAPHTHYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethoxysilyl)naphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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